Octahydro-4,7-methano-1H-inden-5-ol Octahydro-4,7-methano-1H-inden-5-ol
Brand Name: Vulcanchem
CAS No.: 13380-89-7
VCID: VC20862820
InChI: InChI=1S/C10H16O/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h6-11H,1-5H2
SMILES: C1CC2C(C1)C3CC2CC3O
Molecular Formula: C10H16O
Molecular Weight: 152.23 g/mol

Octahydro-4,7-methano-1H-inden-5-ol

CAS No.: 13380-89-7

Cat. No.: VC20862820

Molecular Formula: C10H16O

Molecular Weight: 152.23 g/mol

* For research use only. Not for human or veterinary use.

Octahydro-4,7-methano-1H-inden-5-ol - 13380-89-7

Specification

CAS No. 13380-89-7
Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
IUPAC Name tricyclo[5.2.1.02,6]decan-8-ol
Standard InChI InChI=1S/C10H16O/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h6-11H,1-5H2
Standard InChI Key FKZJBAXKHJIQDU-UHFFFAOYSA-N
SMILES C1CC2C(C1)C3CC2CC3O
Canonical SMILES C1CC2C(C1)C3CC2CC3O

Introduction

Chemical Identity and Structure

Molecular Characteristics

Octahydro-4,7-methano-1H-inden-5-ol (CAS No. 13380-89-7) is a tricyclic alcohol with the molecular formula C₁₀H₁₆O and a molecular weight of 152.23 g/mol . The compound's structure features a hydroxyl group at the 5-position of an octahydro-4,7-methano-1H-indene skeleton, creating a unique three-dimensional arrangement. This tricyclic framework contributes to its distinctive chemical behavior and applications in various fields .

The compound belongs to a class of bicyclic alcohols and possesses a rigid molecular structure that influences its physicochemical properties and interactions with biological systems. Its IUPAC name is tricyclo[5.2.1.0²,⁶]decan-8-ol, reflecting its complex three-dimensional structure . The spatial arrangement of the hydroxyl group plays a crucial role in determining its reactivity patterns and biological interactions.

Nomenclature and Identification

Octahydro-4,7-methano-1H-inden-5-ol is known by several synonyms, reflecting its structural features and applications:

  • Tricyclo[5.2.1.0²,⁶]decan-8-ol

  • Octahydro-1H-4,7-methanoinden-5-ol

  • 4,7-Methanoinden-5-ol, perhydro-

  • Terriol

  • HDCPD-OH

  • 5-melozol

The compound has various identification codes and registry numbers that facilitate its tracking in chemical databases and regulatory systems:

Identifier TypeValue
CAS Registry Number13380-89-7
PubChem CID95606
InChI KeyFKZJBAXKHJIQDU-UHFFFAOYSA-N
FDA UNIIG07SM789E3
DSSTOX Substance IDDTXSID10864392
EPA Substance Registry4,7-Methano-1H-inden-5-ol, octahydro-

Physical and Chemical Properties

Physicochemical Characteristics

Octahydro-4,7-methano-1H-inden-5-ol exhibits distinctive physical and chemical properties that influence its behavior in various applications and environmental contexts. The compound's physical state and properties are summarized in Table 1:

Table 1: Physicochemical Properties of Octahydro-4,7-methano-1H-inden-5-ol

PropertyValueSource
Physical StateSolid at room temperature
Melting Point120-121°C
Boiling Point255°C
Density1.115 g/cm³
Flash Point105°C
Log P (octanol/water)2.479 (estimated)
pKa15.06 ± 0.20 (Predicted)
Water SolubilityLimited
Storage ConditionsSealed, room temperature

These properties strongly influence the compound's applications, handling requirements, and environmental fate. The relatively high melting and boiling points indicate considerable intermolecular forces, likely due to hydrogen bonding through the hydroxyl group. The moderate log P value suggests a balance between hydrophilic and lipophilic properties, which is advantageous for certain fragrance applications .

Chemical Reactivity

The reactivity of Octahydro-4,7-methano-1H-inden-5-ol is primarily determined by its hydroxyl functional group and rigid tricyclic structure. The hydroxyl group enables typical alcohol reactions including:

  • Oxidation to corresponding aldehydes or ketones

  • Esterification with carboxylic acids

  • Dehydration to form alkenes

  • Formation of ethers via substitution reactions

  • Hydrogen bonding with appropriate partners

The compound's tricyclic backbone provides steric constraints that influence the rate and selectivity of these reactions. This combination of reactivity and structural rigidity makes Octahydro-4,7-methano-1H-inden-5-ol valuable as a synthetic intermediate in the preparation of more complex molecules .

Synthesis and Production

Related Derivatives

Several structural derivatives of Octahydro-4,7-methano-1H-inden-5-ol have been documented, including:

  • 5-Allyl-octahydro-4,7-methano-1H-inden-5-ol (CAS: 60472-29-9) - A tertiary alcohol with an additional allyl group at the 5-position, having the molecular formula C₁₃H₂₀O and molecular weight of 192.30 g/mol .

  • Octahydro-4,7-methano-1H-indene (CAS: 6004-38-2) - The dehydroxylated parent compound with molecular formula C₁₀H₁₆ and molecular weight of 136.23 g/mol .

  • Octahydro-4,7-methano-1H-indene-5-aldehydes - Oxidized derivatives used in perfume compositions as documented in patent literature .

These structural variations demonstrate the versatility of the basic tricyclic framework and provide insights into structure-activity relationships within this class of compounds .

Applications

Fragrance Industry

Octahydro-4,7-methano-1H-inden-5-ol has established significant applications in the fragrance industry, where it functions as a key ingredient in various scented products:

  • Perfumes and Colognes: The compound contributes to the creation of complex fragrance profiles with enhanced longevity.

  • Personal Care Products: It is incorporated into soaps, shower gels, and other toiletries to improve their olfactory qualities.

  • Household Products: The compound finds application in cleaning products and air fresheners, where its ability to mask unpleasant odors and provide a fresh scent proves valuable.

A patent document specifically discusses the use of related compounds, Octahydro-1H-4,7-methano-indene-5-aldehydes, in perfume compositions, highlighting the importance of this structural class in fragrance development . These applications leverage the compound's balanced hydrophilic-lipophilic properties and ability to interact synergistically with other fragrance components.

Synthetic Chemistry

Octahydro-4,7-methano-1H-inden-5-ol serves as a useful synthetic intermediate in organic chemistry. It is employed as a reagent in the synthesis of various compounds, including cyclopentanonorcamphor derivatives . This application demonstrates its value as a building block for constructing more complex molecular architectures.

The compound's rigid tricyclic structure, combined with a strategically positioned hydroxyl group, makes it valuable for directing stereochemistry in subsequent reactions. This characteristic is particularly important in the synthesis of natural product analogs and specialized functional materials where precise spatial arrangements of atoms are required .

Structure-Activity Relationships

Functional Group Contributions

The hydroxyl group in Octahydro-4,7-methano-1H-inden-5-ol plays a crucial role in its chemical behavior and applications. This functional group:

The rigid tricyclic structure constrains the hydroxyl group in a specific spatial orientation, potentially creating unique hydrogen bonding patterns that influence its olfactory properties and interactions with biological receptors .

Comparisons with Structural Analogs

Structural modifications to the basic tricyclic framework produce derivatives with altered properties and applications:

The addition of an allyl group at the 5-position, creating 5-Allyl-octahydro-4,7-methano-1H-inden-5-ol, results in a compound with increased molecular weight (192.30 g/mol) and altered physical properties, including a higher boiling point (271.1±9.0°C) and different solubility characteristics . These modifications likely affect the compound's olfactory profile and durability in fragrance applications.

Similarly, the oxidation of the hydroxyl group to produce aldehyde derivatives has been documented to create compounds with specific perfumery applications, as described in patent literature . These structure-activity relationships provide valuable insights for designing new fragrance ingredients with tailored properties.

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